(5-Methoxy-1,5-dimethylhexyl)oxirane
Description
Historical Perspectives on Oxirane Synthesis and Reactivity Research
The history of oxiranes dates back to the 19th century, with early research focusing on the synthesis and characterization of the simplest member, ethylene (B1197577) oxide. A significant early method for oxirane synthesis involved the treatment of halohydrins with a base, an intramolecular variation of the Williamson ether synthesis. libretexts.orgwikipedia.org This process involves the deprotonation of the alcohol by the base, followed by an internal nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the three-membered ring. wikipedia.org
Another pivotal development was the direct epoxidation of alkenes using peroxy acids (peroxycarboxylic acids). libretexts.org This reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the carbon-carbon double bond, forming the oxirane ring in a single, stereospecific step. libretexts.org The development of more sophisticated methods, including catalytic asymmetric epoxidations like the Sharpless, Jacobsen, and Shi epoxidations, marked a major leap forward, allowing for the enantioselective synthesis of chiral epoxides from prochiral alkenes. wikipedia.org
The reactivity of oxiranes has been a subject of extensive study. Due to their significant ring strain, they readily undergo ring-opening reactions with a wide range of nucleophiles. mdpi.com Early research established two fundamental pathways for this process. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile attacks the more substituted carbon atom, which can better stabilize the developing positive charge, in a mechanism with SN1-like character. researchgate.net The reaction between Grignard reagents and the oxirane ring was also an area of early investigation, providing a valuable carbon-carbon bond-forming reaction. acs.org
Significance of Functionalized Oxirane Derivatives in Advanced Organic Synthesis
Functionalized oxirane derivatives are invaluable building blocks in advanced organic synthesis due to their unique combination of stability and reactivity. mdpi.com The strained three-membered ring makes them highly reactive electrophiles, while the substituents on the ring allow for precise control over chemical transformations. evitachem.com This reactivity makes them crucial intermediates for producing a wide array of commercially important products, including fine chemicals, polymers, resins, and surfactants. mdpi.com
The significance of functionalized oxiranes stems from several key attributes:
Versatile Precursors: Epoxides are precursors to a diverse range of functional groups. Ring-opening with water yields 1,2-diols, with amines yields β-amino alcohols, and with alcohols yields β-alkoxy alcohols, all of which are common motifs in pharmaceuticals and natural products. evitachem.com
Stereochemical Control: As the epoxidation of an alkene is often stereospecific, the stereochemistry of the starting material is directly translated to the product. Subsequent ring-opening reactions, particularly the SN2-type, proceed with inversion of stereochemistry, allowing for the predictable and controlled installation of new stereocenters. This is fundamental in the asymmetric synthesis of complex molecules.
Introduction of Functionality: The oxirane ring can be introduced into a molecule and carried through several synthetic steps before being opened, effectively serving as a protected diol. This allows chemists to build a carbon skeleton and then reveal the hydroxyl groups at a later, strategic point in the synthesis.
Role in Complex Syntheses: Functionalized oxiranes are frequently employed as key initiating groups in complex reaction cascades, such as cationic polycyclization reactions, to form intricate polycyclic structures found in many natural products. docksci.com Their ability to be opened regioselectively and stereoselectively is critical for constructing quaternary stereogenic centers, a challenging task in organic synthesis. nih.gov They are also used in the synthesis of other heterocyclic systems like oxetanes and oxepanes through ring-opening and subsequent cyclization steps. beilstein-journals.orgrsc.org
The development of methods to synthesize and manipulate functionalized oxiranes continues to be an active area of research, reflecting their central role in the art and science of molecule-building.
Research Context and Specific Focus on (5-Methoxy-1,5-dimethylhexyl)oxirane
Within the vast family of substituted oxiranes lies this compound, a specific derivative whose properties and potential applications are defined by its unique molecular structure. While not as extensively documented in major synthetic campaigns as some other epoxides, its structure provides a clear context for its potential role as a chemical intermediate.
The compound is identified by several systematic and common names, reflecting its structure which consists of an oxirane ring attached to a substituted hexyl chain. This chain features a methoxy (B1213986) group and two methyl groups at the 5-position.
| Identifier | Value |
| Systematic Name | Oxirane, 2-(5-methoxy-1,5-dimethylhexyl)- |
| IUPAC Name | 2-(6-methoxy-6-methylheptan-2-yl)oxirane |
| CAS Number | 40454-19-1 |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
Data sourced from EPA and ChemNet. epa.govchemnet.com
The chemical properties of this compound are characteristic of a substituted aliphatic epoxide.
| Property | Value |
| Density | 0.922 g/cm³ |
| Boiling Point | 212.2°C at 760 mmHg |
| Flash Point | 91.4°C |
| Refractive Index | 1.449 |
| Vapor Pressure | 0.255 mmHg at 25°C |
Data sourced from ChemNet. chemnet.com
The research context for a molecule like this compound is typically as a building block in a larger synthesis. Its structure contains several key features that dictate its reactivity:
The Oxirane Ring: As the primary reactive site, it is susceptible to nucleophilic attack, leading to ring-opening products such as diols or amino alcohols.
The Alkyl Chain: The long, nonpolar hexyl chain imparts significant lipophilicity to the molecule.
The Methoxy Ether Group: The ether linkage at the tertiary carbon is relatively stable and can influence the molecule's solubility and interaction with biological systems or catalytic surfaces.
Given the lack of specific, high-profile research associated with this particular compound, its significance is best understood by its representative nature within the class of functionalized oxiranes. It exemplifies how multiple functional groups can be incorporated into a single, reactive epoxide intermediate, poised for further chemical transformation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40454-19-1 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(6-methoxy-6-methylheptan-2-yl)oxirane |
InChI |
InChI=1S/C11H22O2/c1-9(10-8-13-10)6-5-7-11(2,3)12-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
MHVFOTUBLLMFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)C1CO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxy 1,5 Dimethylhexyl Oxirane
Chemo- and Regioselective Epoxidation of Olefinic Precursors
The critical step in synthesizing (5-Methoxy-1,5-dimethylhexyl)oxirane is the selective oxidation of the carbon-carbon double bond in its alkene precursor. Given that the precursor is a trisubstituted, electron-rich alkene, several powerful methods are available. The challenge lies in achieving high yields while avoiding side reactions, particularly given the presence of the ether functional group.
Peroxyacid-Mediated Epoxidation Strategies
The reaction of alkenes with peroxyacids, known as the Prilezhaev reaction, is a classic and reliable method for epoxide synthesis. libretexts.org The mechanism is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene, often visualized as a "butterfly" transition state. libretexts.org This method is particularly effective for electron-rich alkenes, as the alkene acts as the nucleophile attacking the electrophilic oxygen of the peroxyacid. youtube.comyoutube.com Consequently, more substituted alkenes react faster than less substituted ones, a principle that favors the desired transformation of the trisubstituted double bond in the precursor to this compound. researchgate.net
Commonly used reagents include meta-chloroperoxybenzoic acid (m-CPBA), which is valued for its stability and commercial availability. libretexts.org The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. libretexts.org For the synthesis of this compound, using a peroxyacid like m-CPBA in a non-aqueous, inert solvent such as dichloromethane (B109758) or chloroform (B151607) would be a standard approach to prevent the acid-catalyzed ring-opening of the newly formed epoxide to a diol. libretexts.orglibretexts.org
| Reagent | Typical Solvent | Key Features |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Stable, crystalline solid; highly reliable for electron-rich alkenes. libretexts.org |
| Peroxyacetic acid (PAA) | Acetic Acid, Ethyl Acetate | More reactive but can lead to epoxide ring-opening if not buffered. |
| Magnesium monoperoxyphthalate (MMPP) | Ethanol, Water | Safer alternative to m-CPBA, often used in aqueous or alcoholic media. libretexts.org |
Metal-Catalyzed Epoxidation Systems
To enhance efficiency, selectivity, and utilize more environmentally benign oxidants, a wide array of metal-catalyzed epoxidation systems has been developed. These systems often employ common transition metals to activate oxidants like hydroperoxides or hydrogen peroxide.
Transition metal complexes are highly effective catalysts for the epoxidation of olefins. nih.gov Metals such as titanium (Ti), vanadium (V), tungsten (W), molybdenum (Mo), rhenium (Re), and manganese (Mn) are frequently used. nih.govdicp.ac.cn These catalysts can activate otherwise mild oxidants, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), to form highly reactive metal-peroxo or metal-oxo species that act as the oxygen-transfer agent. dicp.ac.cn
For substrates containing directing groups like allylic or homoallylic alcohols, certain metal catalysts offer exceptional regio- and stereoselectivity. wikipedia.org For example, vanadium complexes show high selectivity for epoxidizing the double bond of allylic alcohols. wikipedia.org While the precursor to this compound lacks a proximal hydroxyl group, tungsten- and molybdenum-based catalysts are well-suited for the epoxidation of unfunctionalized alkenes. acs.orgmdpi.com A notable example is the methyltrioxorhenium (MTO) system, which can efficiently catalyze epoxidations using aqueous hydrogen peroxide, often with pyridine-based additives to modulate reactivity. organic-chemistry.org
Manganese-based catalysts, often used with ligands like salen or 2-picolinic acid, are also powerful tools for epoxidation and can function with various oxidants, including commercial peracetic acid or H₂O₂. nih.gov Such systems are known for their high efficiency and applicability to a broad scope of alkenes, including trisubstituted ones. nih.gov
Table: Representative Transition Metal Catalysts for Epoxidation
| Metal Catalyst System | Typical Oxidant | Substrate Applicability & Notes |
|---|---|---|
| Ti(OiPr)₄/DET | TBHP, CHP | Sharpless Epoxidation; excellent for allylic alcohols. |
| V-based complexes | TBHP, H₂O₂ | Highly selective for allylic and homoallylic alcohols. wikipedia.org |
| Mo(CO)₆ or MoO₂(acac)₂ | TBHP | Effective for a wide range of alkenes. mdpi.com |
| Methyltrioxorhenium (MTO) | H₂O₂ | Highly active catalyst, often used with N-donor additives. organic-chemistry.org |
| Mn-salen complexes | NaOCl, H₂O₂, PhIO | Jacobsen Epoxidation; effective for cis-disubstituted and trisubstituted alkenes. |
The choice between a homogeneous and a heterogeneous catalyst is a critical consideration in synthetic design, balancing activity, selectivity, and practicality. researchgate.netethz.ch
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble metal complex in a liquid reaction mixture. ethz.ch
Advantages : Homogeneous catalysts often exhibit high activity and selectivity because the active sites are well-defined and highly accessible. ethz.ch The steric and electronic properties of the catalyst can be finely tuned by modifying the ligand structure, allowing for rational catalyst design. ethz.ch Systems like the manganese/2-picolinic acid catalyst are examples of highly effective homogeneous processes. nih.gov
Disadvantages : The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often expensive catalyst. This makes catalyst recycling challenging and can generate significant waste. ethz.ch
Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase. ethz.ch This is often achieved by immobilizing a metal complex onto a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). researchgate.netmit.edu
Advantages : The main benefit is the ease of catalyst separation from the product mixture, typically through simple filtration. This facilitates catalyst recycling, reduces operational costs, and leads to cleaner product streams. ethz.ch Heterogeneous catalysts are generally more robust and stable under harsh reaction conditions. ethz.ch For instance, polybenzimidazole-supported Mo(VI) has been used as a recyclable catalyst for epoxidation. mdpi.com
Disadvantages : Heterogeneous catalysts may exhibit lower activity or selectivity compared to their homogeneous counterparts due to poorer definition of active sites and potential mass transfer limitations. ethz.ch Leaching of the active metal from the support into the reaction solution can also be an issue, blurring the line between true heterogeneous and homogeneous catalysis. researchgate.net
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants in the same phase (e.g., liquid). ethz.ch | Catalyst and reactants in different phases (e.g., solid catalyst in liquid). ethz.ch |
| Activity/Selectivity | Often higher due to well-defined, accessible active sites. ethz.ch | Can be lower due to mass transfer limits and less uniform sites. ethz.ch |
| Catalyst Separation | Difficult; may require distillation or chromatography. ethz.ch | Easy; typically by filtration. ethz.ch |
| Recyclability | Generally poor and expensive. ethz.ch | Straightforward and cost-effective. ethz.ch |
| Thermal Stability | Often limited. ethz.ch | Generally high. ethz.ch |
| Example | Soluble Mn(II) salts with 2-picolinic acid. nih.gov | Mo(VI) on polybenzimidazole support. mdpi.com |
Nucleophilic Epoxidation Approaches
In contrast to the electrophilic methods described above, nucleophilic epoxidation is effective for electron-deficient alkenes, such as α,β-unsaturated ketones and esters. wikipedia.orgchem-station.com The classic example is the Weitz-Scheffer reaction, which uses hydrogen peroxide under basic conditions. wikipedia.org The mechanism involves the conjugate addition of a hydroperoxide anion to the double bond, forming an enolate which then displaces a hydroxide (B78521) ion to form the epoxide ring. chem-station.com
Given that the precursor to this compound is an electron-rich, trisubstituted alkene, it is unreactive under nucleophilic epoxidation conditions. chem-station.com This approach is therefore not suitable for the desired synthesis but represents a complementary strategy for different classes of olefins. organicreactions.org
Green Chemistry-Inspired Epoxidation Methods
Modern synthetic chemistry places a strong emphasis on sustainability. Green epoxidation methods focus on using environmentally benign oxidants, reducing waste, and employing recyclable catalysts. nih.gov
The most significant advance in this area is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant. H₂O₂ is inexpensive, has a high active oxygen content, and produces only water as a byproduct, making it an ideal green reagent. nih.govorganic-chemistry.org Many modern metal-catalyzed systems are designed specifically to be compatible with aqueous H₂O₂. For example, tungsten-based polyoxometalate catalysts can facilitate the solvent-free epoxidation of terpenes using 30% aqueous H₂O₂, demonstrating a highly sustainable protocol that can be scaled up and allows for catalyst recycling. rsc.orgresearchgate.net
Other green approaches include:
Using molecular oxygen (from air) : In conjunction with a co-reductant like an aldehyde, metal complexes can catalyze epoxidation using air as the ultimate oxidant. nih.gov
Solvent-free reactions : As demonstrated with polyoxometalate catalysts, running reactions without an organic solvent minimizes waste and simplifies purification. rsc.org
Use of recyclable catalysts : The development of robust heterogeneous catalysts that can be easily recovered and reused for multiple cycles is a core principle of green chemistry. researchgate.netrsc.org Zinc-based heterogeneous catalysts have been shown to be effective and recyclable for H₂O₂-based epoxidations. epa.gov
Organocatalysis : Ketone-based catalysts, such as those derived from fructose, can promote epoxidation using oxidants like Oxone, avoiding the use of heavy metals entirely. 2,2,2-trifluoroacetophenone (B138007) is another efficient organocatalyst that works with H₂O₂. organic-chemistry.org
These green methodologies offer powerful and responsible alternatives for the synthesis of epoxides like this compound. daneshyari.com
Electrochemical Epoxidation Utilizing Water as an Oxygen Source
Electrochemical methods offer a compelling alternative to traditional epoxidation protocols that often rely on stoichiometric, and sometimes hazardous, chemical oxidants. A key advantage of electrochemical epoxidation is the potential to use water as the source of the oxygen atom in the newly formed oxirane ring. This approach is inherently green, as it obviates the need for peroxide-based oxidants and generates minimal waste.
The process typically involves the anodic oxidation of water to generate a reactive oxygen species, which then mediates the epoxidation of the alkene. Research has demonstrated the feasibility of this approach for a variety of alkenes, with promising results in terms of Faradaic efficiency and product selectivity. While specific studies on 6-methoxy-2,6-dimethylhept-2-ene are not prevalent, the principles are broadly applicable to unfunctionalized alkenes.
Photocatalytic and Electrocatalytic Systems
Harnessing the power of light, photocatalytic systems represent another frontier in green chemistry for epoxidation reactions. These systems often employ semiconductor materials or molecular photocatalysts that, upon absorption of light, can activate a benign oxidant like molecular oxygen or water. Visible-light-promoted systems are particularly attractive as they utilize a readily available and low-energy light source.
Electrocatalytic systems, closely related to the electrochemical methods described above, utilize a catalyst on the electrode surface to lower the overpotential required for the epoxidation reaction, thereby increasing efficiency. For substrates similar to 6-methoxy-2,6-dimethylhept-2-ene, such as citronellol (B86348) derivatives, photocatalytic methods have been explored, demonstrating the potential for selective epoxidation of the double bond.
Environmentally Benign Oxidants and Solvent-Free Conditions
The use of environmentally benign oxidants is a cornerstone of green chemistry. Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are ideal oxidants as their primary byproduct is water. rsc.org The challenge lies in activating these relatively stable molecules to perform the desired epoxidation selectively.
Recent advancements have seen the development of robust catalytic systems, often based on transition metals like tungsten, that can efficiently activate hydrogen peroxide for the epoxidation of a wide range of alkenes, including structurally similar terpenes. wisc.edu A significant advantage of some of these protocols is the ability to perform the reaction under solvent-free conditions, which further enhances the environmental credentials of the synthesis by reducing waste and simplifying product purification. wisc.edu For instance, the epoxidation of biorenewable terpenes using a tungsten-based polyoxometalate catalyst with aqueous H₂O₂ has been achieved with high yields under solvent-free conditions. wisc.edu
| Substrate (Analogue) | Catalyst | Oxidant | Conditions | Yield (%) | Reference |
| 3-Carene | 1 mol% VPTC | 30% H₂O₂ (pH 7.0) | Room Temp, Solvent-Free | 92 | rsc.org |
| α-Pinene | 1 mol% VPTC | 30% H₂O₂ (pH 7.0) | Room Temp, Solvent-Free | 94 | rsc.org |
| Squalene | 1 mol% Ishii-Venturello catalyst | 6 equiv. H₂O₂ | Solvent-Free | 89 (hexaepoxide) | rsc.org |
Stereoselective and Asymmetric Synthesis of this compound
The synthesis of a single enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical and agrochemical industries. This compound possesses a stereocenter at the oxirane ring, making its asymmetric synthesis a key objective. The following sections discuss powerful catalytic methods for achieving high enantioselectivity in the epoxidation of the precursor alkene.
Chiral Catalyst-Controlled Epoxidation
The development of chiral catalysts that can transfer an oxygen atom to a prochiral alkene with high facial selectivity has revolutionized organic synthesis. These methods allow for the creation of enantioenriched epoxides from readily available starting materials.
The Sharpless asymmetric epoxidation is a landmark achievement in asymmetric catalysis, providing a highly reliable method for the enantioselective epoxidation of allylic alcohols. rsc.org The reaction utilizes a catalyst generated from titanium tetraisopropoxide and a chiral diethyl tartrate, with tert-butyl hydroperoxide as the oxidant. rsc.org
However, the substrate scope of the Sharpless epoxidation is strictly limited to allylic alcohols. rsc.org The precursor to this compound, 6-methoxy-2,6-dimethylhept-2-ene, is a homoallylic ether, not an allylic alcohol. While some homoallylic alcohols can undergo Sharpless epoxidation, olefins that are not allylic or homoallylic alcohols are generally unreactive under standard conditions. libretexts.org Therefore, the Sharpless epoxidation is not a directly applicable method for the synthesis of this compound from its most logical precursor.
For unfunctionalized alkenes, such as 6-methoxy-2,6-dimethylhept-2-ene, the Jacobsen-Katsuki and Shi epoxidations are highly effective methods for achieving enantioselective epoxidation.
The Jacobsen-Katsuki epoxidation employs chiral manganese-salen complexes as catalysts and typically uses sodium hypochlorite (B82951) (bleach) as the oxidant. harvard.eduwikipedia.orgorganic-chemistry.org This method is particularly well-suited for the epoxidation of cis-disubstituted and trisubstituted alkenes, often providing high enantiomeric excesses (ee). libretexts.orgorganic-chemistry.org The addition of a co-catalyst, such as a pyridine (B92270) N-oxide derivative, can further enhance the reaction rate, yield, and enantioselectivity. pitt.edu
| Alkene Substrate (Analogue) | Catalyst System | Oxidant | Enantiomeric Excess (ee %) | Reference |
| Trisubstituted Unfunctionalized Alkene | Chiral Mn-salen | NaOCl | 88-95 | libretexts.org |
| cis-Cinnamic Ester | Chiral Mn-salen | NaOCl | 97 | libretexts.org |
The Shi epoxidation is a powerful organocatalytic method that utilizes a chiral ketone, often derived from fructose, to generate a chiral dioxirane (B86890) in situ using Oxone (potassium peroxymonosulfate) as the primary oxidant. wikipedia.org This method is highly effective for the asymmetric epoxidation of various alkenes, including trisubstituted ones. wikipedia.org A key advantage of the Shi epoxidation is that it avoids the use of transition metals. The reaction conditions can be tuned to achieve high yields and excellent enantioselectivities. wikipedia.org
| Alkene Substrate (Analogue) | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Trisubstituted Vinyl Silane | Shi Ketone | Oxone | 82 | 94 | harvard.edu |
| 1,3-Diene (Trisubstituted Olefin) | Shi Ketone | Oxone | 77 | 92 | harvard.edu |
Organocatalytic Approaches (e.g., Chiral Sulfimides, Arsonium (B1239301) Ylides)
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. For the synthesis of epoxides, chiral ylides generated from organocatalysts offer a direct route from carbonyl compounds.
Chiral Sulfimides: Asymmetric epoxidation can be achieved using chiral sulfimides, which act as precursors to chiral sulfur ylides. The reaction of a carbonyl compound, such as 6-methoxy-6-methylheptan-2-one (B8706808) (the precursor ketone to the target oxirane), with an ylide generated from a chiral sulfimide (B8482401) can proceed with high enantioselectivity. For instance, the sodium salt of a chiral sulfimide can react with aldehydes and ketones to yield epoxides. rsc.org The stereochemical outcome is dictated by the chirality of the sulfimide catalyst. Although yields and enantiomeric excess (e.e.) can vary based on the substrate and reaction conditions, this method presents a viable pathway for asymmetric epoxidation. rsc.orgnih.gov
Arsonium Ylides: Analogous to sulfur ylides, arsonium ylides can be employed for epoxidation reactions. The use of chiral arsonium ylides in asymmetric epoxidation has been explored, providing an alternative to sulfonium (B1226848) ylide chemistry. bristol.ac.uk Optically pure arsonium salts can be used to generate chiral ylides that transfer a methylene (B1212753) or substituted methylene group to a carbonyl compound. bristol.ac.uk The reaction of an arsonium ylide with the precursor ketone would proceed via a betaine (B1666868) intermediate, followed by ring closure to form the oxirane. While less common than their sulfur counterparts, these reagents have shown promise in specific applications, particularly for benzylidene transfer. bristol.ac.ukresearchgate.net
The table below summarizes representative results for organocatalytic epoxidation using these types of ylides on model carbonyl compounds, illustrating the potential of these methods.
| Catalyst Type | Carbonyl Substrate | Ylide Precursor | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Chiral Sulfimide | Benzaldehyde | (S)-Sulfimide sodium salt | 70 | 64 | rsc.org |
| Chiral Arsonium Salt | Benzaldehyde | (-)-Menthol-derived arsonium salt | >90 | Moderate | bristol.ac.uk |
Substrate-Controlled Diastereoselective Epoxidation
In molecules that already contain one or more stereocenters, the existing chirality can influence the stereochemical outcome of subsequent reactions—a principle known as substrate control. For the synthesis of this compound, if a chiral precursor is used, its stereocenter can direct the diastereoselectivity of the epoxidation of a precursor alkene, such as (E/Z)-6-methoxy-2,6-dimethylhept-2-ene.
This directing effect is often mediated by functional groups, such as hydroxyl or amino groups, located at allylic or homoallylic positions. These groups can coordinate to the epoxidizing agent, delivering it to one face of the double bond preferentially. rsc.org For example, the epoxidation of acyclic allylic alcohols often exhibits high diastereoselectivity due to hydrogen bonding between the alcohol and the oxidant, which directs the oxygen transfer. rsc.orgresearchgate.net This principle is famously exploited in the Sharpless asymmetric epoxidation, but it is also a key factor in simpler diastereoselective reactions using reagents like m-CPBA. researchgate.net While the target molecule's precursor alkene lacks a directing hydroxyl group at the allylic position, steric hindrance from the existing chiral center at C5 would play a significant role in directing the approach of the epoxidizing agent, favoring the formation of one diastereomer over the other. nih.govresearchgate.net
Alternative Synthetic Routes to this compound and Related Structures
Corey-Chaykovsky Reactions and Sulfonium Ylide Chemistry
The Corey-Chaykovsky reaction is a cornerstone of epoxide synthesis, providing a reliable method for converting carbonyl compounds into their corresponding oxiranes. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction involves the addition of a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide), to an aldehyde or ketone. adichemistry.com For the synthesis of this compound, the precursor ketone would be 6-methoxy-6-methylheptan-2-one.
The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. acs.orgacs.org This is followed by an intramolecular SN2 reaction where the oxygen anion displaces the sulfide (B99878) leaving group to form the three-membered oxirane ring. organic-chemistry.orgwikipedia.org A key feature of this reaction is its diastereoselectivity, which often favors the formation of trans-epoxides from aldehydes. wikipedia.orgacs.org When chiral sulfides are used, this reaction can be rendered enantioselective, providing a powerful tool for asymmetric synthesis. mdpi.combristol.ac.ukresearchgate.net The reaction is widely applicable and has been used in numerous total syntheses of complex molecules. wikipedia.orgmdpi.com
The table below illustrates the general utility of the Corey-Chaykovsky reaction for epoxide formation from various ketones.
| Carbonyl Compound | Ylide Reagent | Product | Yield (%) | Reference |
| Cyclohexanone | Trimethylsulfonium iodide / NaH | 1-Oxaspiro[2.5]octane | 88 | nrochemistry.com |
| Acetophenone | Dimethyloxosulfonium methylide | 2-Methyl-2-phenyloxirane | >90 | adichemistry.com |
| 4-tert-Butylcyclohexanone | Dimethylsulfonium methylide | 4-tert-Butyl-1-oxaspiro[2.5]octane | 85-95 | wikipedia.org |
Intramolecular Cyclization and Dehydrohalogenation
An alternative and classic route to epoxides is the intramolecular cyclization of halohydrins. youtube.comlibretexts.org This method involves two steps: the formation of a halohydrin from an alkene, followed by dehydrohalogenation with a base to close the epoxide ring. youtube.com
To synthesize this compound via this route, the precursor would be the alkene (E/Z)-6-methoxy-2,6-dimethylhept-2-ene. This alkene would first be treated with a halogen (e.g., Br₂) in the presence of water to form the corresponding bromohydrin. In this reaction, the hydroxyl group and the bromine atom add across the double bond with anti-stereochemistry.
In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide. masterorganicchemistry.com The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. youtube.com This alkoxide attacks the adjacent carbon bearing the halogen in an intramolecular SN2 reaction, displacing the halide ion and forming the epoxide ring. youtube.commasterorganicchemistry.com This ring-closing step occurs with an inversion of configuration at the carbon bearing the halogen. The stereochemical integrity of this process makes it a valuable method for synthesizing stereochemically defined epoxides from chiral halohydrins. nih.govresearchgate.net
Mechanistic Investigations of Oxirane Transformations Pertaining to 5 Methoxy 1,5 Dimethylhexyl Oxirane
Elucidation of Epoxidation Reaction Mechanisms
The formation of an oxirane, or epoxide, involves the conversion of a carbon-carbon double bond into a three-membered ring containing an oxygen atom. This process, known as epoxidation, is a cornerstone of organic synthesis. Understanding its mechanism is crucial for controlling the stereochemistry and predicting the reactivity of the resulting epoxide.
The epoxidation of an alkene, such as the precursor to (5-methoxy-1,5-dimethylhexyl)oxirane, is widely accepted to proceed through a concerted mechanism, particularly when using peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). wikipedia.org This pathway is often referred to as the "Butterfly Mechanism". masterorganicchemistry.com In this single-step process, the peroxide is the electrophile and the alkene acts as the nucleophile. wikipedia.org The oxygen atom is transferred to the alkene double bond simultaneously with an internal proton transfer within the peroxy acid. The reaction is considered to be concerted, with all bond-forming and bond-breaking events occurring within a single transition state. wikipedia.orgkhanacademy.org
While the concerted pathway is dominant for many alkenes, alternative stepwise mechanisms involving intermediates can occur, especially for electron-deficient olefins like enones. wikipedia.org These nucleophilic epoxidations proceed via a two-step mechanism involving the formation of a stabilized carbanion intermediate. wikipedia.org However, for a typical unactivated, alkyl-substituted alkene, a concerted electrophilic oxygen transfer is the prevailing mechanism. masterorganicchemistry.com Computational studies have largely supported the concerted nature of these reactions, showing a single transition state connecting reactants to products. masterorganicchemistry.comacs.org
Computational chemistry, particularly density functional theory (DFT), has provided significant insight into the geometry and energetics of the epoxidation transition state. acs.orgwayne.edu For the concerted "Butterfly Mechanism," the transition state is characterized by a "spiro" geometry, where the plane of the peroxy acid is perpendicular to the plane of the alkene. masterorganicchemistry.comacs.org
Key features of the transition state include:
Symmetry: For symmetric alkenes like ethylene (B1197577), the transition state is also symmetric, with nearly identical forming C-O bond distances. wayne.edu For substituted alkenes, the transition state can become more asynchronous, with one C-O bond forming slightly ahead of the other. acs.orgsci-hub.ru
Energetics: The activation energy (Ea) for epoxidation is influenced by the structure of both the alkene and the oxidizing agent. Electron-donating substituents on the alkene generally lower the activation barrier by making the double bond more nucleophilic. acs.org Theoretical calculations have been instrumental in quantifying these energy barriers. northwestern.eduacs.org For instance, studies have shown that local unsaturation near the reaction site can raise the energy barrier. northwestern.eduresearchgate.net
The following table presents representative calculated activation energies for the epoxidation of simple alkenes, illustrating the energetic landscape of this transformation.
| Alkene | Epoxidizing Agent | Calculation Level | Activation Energy (kcal/mol) | Source |
| Ethylene | Peroxyformic Acid | B3LYP/6-31G | 10.1 (with ZPE correction) | wayne.edu |
| Propene | Peroxyformic Acid | B3LYP/6-31G | Lower than ethylene | wayne.edu |
| cis-2-Butene | Peroxyformic Acid | B3LYP/6-31G | 10.1 (with ZPE correction) | wayne.edu |
| trans-2-Butene | Peroxyformic Acid | B3LYP/6-31G | 10.6 (with ZPE correction) | wayne.edu |
| E-2-butene | Peroxyacetic Acid | DFT | 22.60 (ΔH‡) | wayne.edu |
ZPE = Zero-Point Energy; ΔH‡ = Activation Enthalpy
Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms by observing the effect of isotopic substitution on the reaction rate. For epoxidation with peroxy acids, both primary and secondary KIEs have been investigated.
Primary KIE: When the acidic hydrogen of the peroxy acid is replaced with deuterium (B1214612) (O-H vs. O-D), a very small primary KIE (kOH/kOD ≈ 1.05 ± 0.05) is observed across a wide range of alkenes. nih.govacs.org This indicates that the O-H bond is not significantly broken in the rate-determining step, which is consistent with the concerted butterfly mechanism where proton transfer occurs simultaneously with oxygen transfer, rather than as a separate, rate-limiting step. acs.org
Secondary KIE: The secondary KIE for the epoxidation of ethylene versus deuterated ethylene (d4-ethylene) was experimentally determined to be 0.83 (or 0.95 per α-hydrogen). nih.govacs.org This inverse isotope effect (kH/kD < 1) is characteristic of a change in hybridization at the carbon atoms from sp² (alkene) to sp³ (epoxide). researchgate.net The sp³-hybridized carbons in the transition state have tighter C-H bending vibrations than the sp²-hybridized carbons of the reactant, leading to a lower reaction rate for the deuterated species.
Reaction order studies confirm that these epoxidations are typically first-order in both the alkene and the peroxy acid. acs.org
| Isotope Effect Type | System Studied | Experimental kH/kD Value | Mechanistic Implication | Source |
| Primary | Various Alkenes + MCPBA vs MCPBA-O-D | 1.05 ± 0.05 | O-H bond breaking is not the rate-limiting step. | acs.org |
| Secondary | Ethylene vs d4-Ethylene + MCPBA | 0.83 | Change in hybridization from sp² to sp³ at carbon centers in the transition state. | nih.govacs.org |
Detailed Studies of Oxirane Ring-Opening Reactions
The significant ring strain inherent in the three-membered oxirane ring (approximately 13 kcal/mol) makes it highly susceptible to ring-opening reactions by various nucleophiles. masterorganicchemistry.comjove.comjove.com This reactivity is the basis for the synthetic utility of epoxides, allowing for the stereospecific introduction of two functional groups across a former double bond.
Nucleophilic ring-opening of an epoxide can be initiated under either basic/neutral or acidic conditions. The mechanism, and consequently the regiochemical outcome for an asymmetrical epoxide, depends heavily on these conditions. libretexts.orglibretexts.org Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.orgchemistrysteps.com
In the presence of an acid catalyst, the ring-opening mechanism is altered significantly. jove.com This process is best described as a hybrid between an Sₙ1 and an Sₙ2 reaction. libretexts.orglibretexts.orglibretexts.orgbyjus.com
The mechanism proceeds in two main steps:
Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst. jove.comlibretexts.org This step is crucial as it converts the poor alkoxide leaving group into a good hydroxyl leaving group, activating the epoxide for nucleophilic attack. masterorganicchemistry.comjove.com
Nucleophilic Attack: A weak nucleophile (such as water, an alcohol, or a halide ion) then attacks one of the electrophilic carbons of the protonated epoxide, opening the ring. libretexts.orgbyjus.com
Regioselectivity: For an asymmetrically substituted epoxide like this compound (which possesses a tertiary and a secondary carbon in the oxirane ring), the nucleophile preferentially attacks the more substituted carbon atom. masterorganicchemistry.comlibretexts.orglibretexts.org This is a key distinction from the base-catalyzed pathway. The reason for this regioselectivity lies in the nature of the transition state. After protonation, the C-O bonds begin to break, and a partial positive charge develops on the carbon atoms. libretexts.orglibretexts.org This positive charge is better stabilized by the greater number of alkyl substituents on the more substituted (tertiary) carbon. libretexts.orglibretexts.org Consequently, this carbon has more carbocationic character, making it the more electrophilic site. jove.com This preference for attack at the more substituted carbon is an Sₙ1-like feature. byjus.comyoutube.com
The table below summarizes the contrasting regiochemical outcomes for the ring-opening of an asymmetrical epoxide under acidic versus basic conditions.
| Reaction Condition | Nucleophile Type | Site of Attack | Mechanistic Character | Product |
| Acidic (e.g., H₂SO₄, H₃O⁺) | Weak (H₂O, ROH) | More substituted carbon | Sₙ1-like regioselectivity, Sₙ2-like stereochemistry | Anti-diol (or ether alcohol) with nucleophile at the more substituted position |
| Basic (e.g., NaOH, NaOR) | Strong (⁻OH, ⁻OR) | Less substituted carbon | Sₙ2 | Anti-diol (or ether alcohol) with nucleophile at the less substituted position |
Nucleophilic Ring-Opening Mechanisms
Base-Catalyzed Ring Opening Pathways
The ring-opening of epoxides under basic or nucleophilic conditions is a cornerstone of synthetic chemistry, typically proceeding through an SN2 mechanism. libretexts.orgpressbooks.pub In this pathway, the nucleophile directly attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. The considerable ring strain of the epoxide, approximately 13 kcal/mol, provides the driving force for this reaction, even though an alkoxide is generally a poor leaving group. libretexts.orgmasterorganicchemistry.com
For an unsymmetrical epoxide such as this compound, the site of nucleophilic attack is governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. pressbooks.pubfiveable.meyoutube.com In the case of this compound, the oxirane ring is trisubstituted. One carbon atom is bonded to a methyl group and the other to a larger (5-methoxy-1,5-dimethylhexyl) group. The attack will therefore occur at the carbon bearing the methyl group.
The reaction proceeds with an inversion of stereochemistry at the center of attack, a hallmark of the SN2 mechanism. masterorganicchemistry.com Following the nucleophilic attack and ring-opening, an alkoxide intermediate is formed, which is subsequently protonated by a protic solvent (like water or an alcohol) to yield the final diol or ether-alcohol product. libretexts.org
Table 1: Regioselectivity in Base-Catalyzed Ring Opening of this compound
| Nucleophile | Site of Attack | Major Product |
| Hydroxide (B78521) (OH⁻) | Less substituted carbon | A 1,2-diol |
| Alkoxide (RO⁻) | Less substituted carbon | An ether-alcohol |
| Grignard Reagent (RMgX) | Less substituted carbon | An alcohol |
Regio- and Stereoselectivity Control in Nucleophilic Additions
The control of regioselectivity and stereoselectivity in the nucleophilic ring-opening of epoxides is crucial for the synthesis of specific isomers. As discussed, under basic conditions, the regioselectivity is primarily dictated by steric hindrance, leading to attack at the less substituted carbon (anti-Markovnikov addition). fiveable.mechemistrysteps.com
Conversely, under acidic conditions, the reaction mechanism shifts towards a more SN1-like character. pressbooks.publibretexts.org The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the nucleophilic attack. In this case, the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing partial positive charge in the transition state. libretexts.orgpressbooks.pub For this compound, this would mean the attack occurs at the carbon atom within the larger alkyl substituent.
The stereochemistry of the acid-catalyzed ring-opening is also well-defined. The reaction proceeds with anti-stereoselectivity, meaning the nucleophile attacks from the opposite face to the protonated epoxide oxygen, resulting in a trans-configured product. pressbooks.pub
Table 2: Comparison of Regioselectivity in Nucleophilic Additions
| Condition | Site of Attack | Stereochemistry |
| Basic (SN2) | Less substituted carbon | Inversion at the site of attack |
| Acidic (SN1-like) | More substituted carbon | Anti-addition (trans product) |
Metal-Catalyzed Ring-Opening Transformations
Metal catalysts can significantly influence the regioselectivity and stereoselectivity of epoxide ring-opening reactions. tandfonline.comresearchgate.net Various metal complexes, including those of gallium, chromium, and cobalt, have been shown to be effective catalysts. mdpi.comacs.orgacs.org The role of the metal catalyst is often to act as a Lewis acid, coordinating to the epoxide oxygen and activating it towards nucleophilic attack.
The regioselectivity in metal-catalyzed reactions can be tuned by the choice of metal and ligands. acs.org In some cases, the presence of a directing group within the epoxide substrate can chelate to the metal catalyst, directing the nucleophile to a specific carbon atom of the oxirane ring. researchgate.net For a substrate like this compound, which lacks a strong directing group in close proximity to the oxirane, the regioselectivity will likely be governed by a combination of steric and electronic factors, influenced by the nature of the metal catalyst.
Rearrangement Reactions of Oxiranes
In addition to ring-opening reactions, oxiranes can undergo various rearrangement reactions, often promoted by heat or catalysts.
Upon heating, epoxides can rearrange to form carbonyl compounds such as aldehydes and ketones. acs.orgscispace.com The specific product depends on the substitution pattern of the epoxide. For this compound, a trisubstituted epoxide, thermal rearrangement could potentially lead to a ketone. The mechanism of such rearrangements can be complex and may involve radical intermediates.
Epoxides can undergo ring expansion to form larger heterocyclic rings like dihydrofurans and oxepanes. acs.orgnih.gov These reactions are often catalyzed and can proceed through various mechanisms. For instance, the intramolecular attack of a pendant nucleophile can lead to ring expansion. nih.gov In the context of this compound, such a reaction would require the presence of a suitable internal nucleophile, which is not inherent in its structure. However, ring expansion could potentially be induced under specific photochemical conditions. researchgate.net
The Meinwald rearrangement is a classic acid-catalyzed isomerization of an epoxide to a carbonyl compound. nih.govresearchgate.net This reaction is particularly relevant for epoxides that can form a relatively stable carbocation intermediate upon protonation and initial C-O bond cleavage. For a trisubstituted epoxide like this compound, the formation of a tertiary carbocation would be favored.
The key step in the Meinwald rearrangement is the 1,2-migration of a substituent (hydride, alkyl, or aryl) to the adjacent carbocationic center. thieme-connect.com The migratory aptitude of different groups can influence the product distribution. In the case of this compound, the migration of either a hydride from the adjacent carbon or one of the alkyl groups is possible. The chemoselectivity of this migration can be challenging to control and may be influenced by the specific Lewis or Brønsted acid catalyst used. thieme-connect.comacs.org The rearrangement is often stereospecific. thieme-connect.com
Table 3: Potential Products of Meinwald Rearrangement of this compound
| Migrating Group | Resulting Carbonyl Compound |
| Hydride | Ketone |
| Methyl Group | Aldehyde |
Investigation of Intermediate Structures and Catalytic Cycles
The transformation of oxiranes, such as this compound, proceeds through various mechanistic pathways influenced by the reaction conditions, particularly the nature of the catalyst (acidic, basic, or metallic) and the nucleophile. Understanding the intermediate structures and catalytic cycles is crucial for predicting reaction outcomes, including regioselectivity and stereoselectivity.
The inherent strain of the three-membered ring in epoxides makes them susceptible to ring-opening reactions. masterorganicchemistry.comwikipedia.org These reactions can be initiated by either acid or base catalysis, each leading to distinct intermediate structures and mechanistic pathways.
Acid-Catalyzed Ring Opening
Under acidic conditions, the first step involves the protonation of the epoxide oxygen, forming a more reactive intermediate, the oxonium ion. libretexts.orgbyjus.commasterorganicchemistry.com This protonation enhances the electrophilicity of the ring carbons and weakens the C-O bonds. The subsequent nucleophilic attack can then proceed via a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org
The nature of the intermediate carbocation-like structure plays a pivotal role in determining the regioselectivity of the reaction. For an unsymmetrical epoxide like this compound, the positive charge in the transition state is better stabilized on the more substituted carbon atom. libretexts.orgpressbooks.pub Consequently, the nucleophile will preferentially attack this more substituted carbon.
Hypothetical Reaction Pathway and Intermediates:
Consider the acid-catalyzed hydrolysis of this compound. The reaction would proceed as follows:
Protonation: The epoxide oxygen is protonated by an acid (e.g., H₃O⁺), forming the corresponding oxonium ion.
Nucleophilic Attack: A water molecule (the nucleophile) attacks the more substituted carbon of the epoxide ring. This step proceeds through a transition state with significant carbocation character at the tertiary carbon.
Deprotonation: The resulting protonated diol is deprotonated by a water molecule to yield the final diol product and regenerate the acid catalyst.
The table below summarizes the key intermediates and transition states in this hypothetical acid-catalyzed ring-opening reaction.
| Step | Intermediate/Transition State | Description |
| 1 | Protonated this compound (Oxonium Ion) | The epoxide oxygen is protonated, creating a good leaving group and activating the ring for nucleophilic attack. |
| 2 | SN1-like Transition State | The C-O bond to the more substituted carbon begins to break, developing a partial positive charge on this carbon. The nucleophile (H₂O) approaches from the backside. |
| 3 | Protonated Diol | The immediate product of nucleophilic attack, which is then deprotonated. |
This regioselectivity is a general feature of acid-catalyzed epoxide ring-opening reactions. pressbooks.publibretexts.org
Base-Catalyzed Ring Opening
In contrast, under basic or nucleophilic conditions, the ring-opening of an epoxide occurs via a classic SN2 mechanism. libretexts.orgjove.commasterorganicchemistry.com A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom. libretexts.orgmasterorganicchemistry.com
Hypothetical Reaction Pathway and Intermediates:
For the base-catalyzed methanolysis of this compound using sodium methoxide (B1231860) (NaOCH₃) in methanol, the proposed mechanism would be:
Nucleophilic Attack: The methoxide ion (⁻OCH₃) directly attacks the less sterically hindered carbon of the epoxide ring.
Ring Opening: This concerted attack leads to the opening of the epoxide ring, forming an alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the solvent (methanol) to give the final ether-alcohol product.
The following table outlines the intermediates in this hypothetical base-catalyzed reaction.
| Step | Intermediate | Description |
| 1 | SN2 Transition State | The nucleophile (⁻OCH₃) attacks the less substituted carbon, and the C-O bond breaks in a concerted fashion. |
| 2 | Alkoxide Intermediate | The product formed immediately after the ring-opening, which is a negatively charged oxygen species. |
The regioselectivity of base-catalyzed ring-opening is therefore opposite to that observed under acidic conditions. libretexts.orglibretexts.org
Transition Metal-Catalyzed Transformations
Transition metal complexes can also catalyze the transformation of epoxides, often influencing the regioselectivity and stereoselectivity of the reaction in unique ways. nih.govnih.govresearchgate.net These catalysts can activate the epoxide ring towards nucleophilic attack or participate in more complex catalytic cycles involving oxidative addition and reductive elimination steps. acs.orgyoutube.com
For instance, cobalt-based catalysts have been shown to influence the regioselectivity of epoxide ring-opening reactions. nih.govbohrium.com The catalytic cycle can involve the formation of an alkyl-cobalt intermediate, where the regioselectivity is determined by the steric accessibility of the epoxide carbons to the bulky metal catalyst. nih.gov
In the context of polymerization, metal-mediated catalysis plays a crucial role. For example, in the ring-opening copolymerization of epoxides with CO₂, the catalytic cycle involves the alternating insertion of the epoxide and CO₂ into a metal-alkoxide bond. royalsocietypublishing.orgnih.govresearchgate.net The catalyst cycles between a metal-alkoxide and a metal-carbonate species. royalsocietypublishing.orgnih.gov
Hypothetical Catalytic Cycle for Polymerization:
A simplified, hypothetical catalytic cycle for the polymerization of this compound initiated by a metal-based catalyst (e.g., a zinc complex) can be envisioned as:
Initiation: The catalyst's active species (e.g., a metal-alkoxide) attacks the epoxide, leading to ring-opening and the formation of a new, elongated metal-alkoxide.
Propagation: Subsequent epoxide molecules are sequentially added to the growing polymer chain through repeated ring-opening events at the metal center.
Termination: The active polymer chain is quenched, for example, by the addition of a protic solvent, to yield the final polymer.
The regiochemistry of monomer insertion during polymerization is also a critical factor, with the catalyst's structure influencing whether the attack occurs at the more or less substituted carbon of the epoxide. acs.org
Computational Chemistry and Modeling in Oxirane Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical reactions. For a compound like (5-Methoxy-1,5-dimethylhexyl)oxirane, these methods could offer profound insights into its reactivity.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be crucial for mapping out the potential energy surfaces of its reactions. Researchers could identify the lowest-energy pathways for reactions such as ring-opening under acidic or basic conditions, and locate and characterize the transition state structures. This would involve calculating the activation energies, which are critical for understanding reaction kinetics. However, no specific DFT studies detailing these pathways for this compound have been published.
Prediction of Regio- and Stereoselectivity in Oxirane Reactions
The reactions of unsymmetrically substituted oxiranes are often characterized by regio- and stereoselectivity. Computational models, particularly those based on DFT, can predict these outcomes with a high degree of accuracy. By calculating the energies of different possible products and the transition states leading to them, researchers can determine the most likely isomeric product. For this compound, this would be particularly valuable in predicting the outcome of nucleophilic addition reactions. At present, there is no available research that applies these predictive models to this specific compound.
Exploration of Electronic Structures and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational methods can be used to calculate a variety of reactivity descriptors, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These descriptors would help in identifying the most reactive sites on the this compound molecule and in understanding its nucleophilic and electrophilic character. Such a computational analysis would provide a theoretical framework for its chemical behavior, though no such specific data is currently available.
Molecular Dynamics Simulations and Kinetic Modeling of Oxirane Systems
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. For this compound, MD simulations could be employed to study its conformational flexibility and its interactions with solvent molecules. This would provide a dynamic picture of the system that complements the static information obtained from quantum chemical calculations. Furthermore, the data from these simulations could be used to develop kinetic models to predict reaction rates under various conditions. This area of research remains unexplored for this compound.
Computational Design and Optimization of Catalysts for Oxirane Transformations
Catalysts play a crucial role in many chemical transformations involving oxiranes. Computational chemistry has become an indispensable tool for the rational design and optimization of catalysts. rsc.org By simulating the interaction of this compound with potential catalytic surfaces or molecules, researchers can screen for catalysts that would enhance reaction rates and selectivity. rsc.org This in-silico approach can significantly accelerate the discovery of new and improved catalysts. rsc.org However, the application of these computational design strategies to transformations involving this compound has not yet been reported.
Synergistic Integration of Computational and Experimental Data
The most powerful approach to understanding chemical systems often involves a close integration of computational modeling and experimental work. Experimental findings can provide benchmarks for validating and refining computational models, while computational results can guide the design of new experiments and provide detailed interpretations of experimental observations. For this compound, a synergistic approach would be invaluable for building a comprehensive understanding of its chemical properties and reactivity. Future research in this area would benefit greatly from such a combined effort, though no such integrated studies are currently available.
Applications of 5 Methoxy 1,5 Dimethylhexyl Oxirane As a Versatile Synthetic Building Block
Construction of Complex Molecular Architectures via Oxirane Ring-Opening
The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, leading to stereocontrolled ring-opening reactions. This reactivity is the cornerstone of its utility in constructing complex molecules.
Stereoselective Formation of Polyoxygenated and Polypropionate-Type Frameworks
The structure of (5-Methoxy-1,5-dimethylhexyl)oxirane, featuring a chiral center at the epoxide and a methoxy (B1213986) group at a remote position, makes it a potentially valuable precursor for the synthesis of polyoxygenated and polypropionate frameworks. These motifs are common in a wide array of biologically active natural products. The stereoselective opening of the oxirane ring by various carbon and oxygen nucleophiles would allow for the controlled installation of new stereocenters, a critical step in the iterative synthesis of these complex chains.
For instance, the reaction of the oxirane with an organocuprate reagent could introduce a methyl group with a defined stereochemistry, a key step in the construction of a polypropionate backbone. Subsequent functional group manipulations of the resulting alcohol and the methoxy group could then be employed to extend the carbon chain and introduce further oxygenation.
Synthesis of Chiral Alcohols and Amino Alcohols
The ring-opening of this compound provides a direct route to chiral 1,2-diols and, with the appropriate nitrogen-based nucleophiles, chiral amino alcohols. These are highly valuable synthons in the pharmaceutical industry. For example, acid-catalyzed hydrolysis of the epoxide would yield the corresponding diol, while reaction with an azide (B81097) source followed by reduction would afford the vicinal amino alcohol. The inherent chirality of the starting oxirane would be transferred to the product, ensuring an enantiomerically enriched or pure compound.
Table 1: Potential Nucleophiles for the Synthesis of Chiral Alcohols and Amino Alcohols
| Nucleophile | Reagent Example | Product Type |
| Hydroxide (B78521) | NaOH, H₂O | 1,2-Diol |
| Azide | NaN₃ | 1,2-Azido alcohol (precursor to amino alcohol) |
| Amine | NH₃, RNH₂ | 1,2-Amino alcohol |
Derivatization to Other Functionalized Organic Molecules
Beyond the formation of alcohols and amines, the reactivity of the oxirane ring allows for derivatization into a wide range of other functionalized organic molecules. Reaction with organometallic reagents, such as Grignard or organolithium reagents, can be used to form new carbon-carbon bonds, extending the molecular framework. Furthermore, the resulting hydroxyl group from the ring-opening can be further functionalized through oxidation, etherification, or esterification, providing access to a diverse array of compounds from a single chiral precursor.
Utilization in the Synthesis of Natural Product Scaffolds
The structural features of this compound suggest its potential as an intermediate in the total synthesis of various natural products. For example, its carbon skeleton is reminiscent of fragments found in terpenoids and polyketides. A notable potential application could be in the synthesis of compounds like decarestrictine L, a fungal metabolite with interesting biological activity. The synthesis of such natural products often relies on the stereocontrolled assembly of chiral building blocks, a role for which this oxirane is theoretically well-suited.
Development of Advanced Materials through Oxirane Transformations
The ability of oxiranes to undergo ring-opening polymerization makes them valuable monomers for the synthesis of polyethers, a class of polymers with diverse applications.
Monomers for Controlled Ring-Opening Polymerization
This compound could potentially serve as a functional monomer in controlled ring-opening polymerization (ROP). The presence of the methoxy group and the dimethylhexyl chain would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and hydrophobicity. By employing appropriate catalysts, the polymerization could proceed in a living manner, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. Such materials could find applications in areas ranging from biomedical devices to advanced coatings.
Table 2: Potential Polymer Properties Influenced by Monomer Structure
| Monomer Feature | Potential Influence on Polymer Properties |
| Methoxy Group | Increased polarity, potential for hydrogen bonding |
| Dimethylhexyl Chain | Increased hydrophobicity, altered solubility |
| Chiral Centers | Potential for stereoregular polymers with unique properties |
Precursors for Polycarbonates via CO2 Copolymerization
The copolymerization of epoxides (oxiranes) with carbon dioxide is a well-established and environmentally significant route to producing aliphatic polycarbonates. This method utilizes the abundant and non-toxic CO2 as a C1 building block, offering a more sustainable alternative to traditional polycarbonate synthesis that often relies on hazardous reagents like phosgene. The inclusion of functional groups on the epoxide monomer, such as the ether linkage in this compound, allows for the synthesis of polycarbonates with tailored properties.
The general mechanism for this copolymerization involves the alternating insertion of the epoxide and CO2 units into the polymer chain, a process typically mediated by a metal-based catalyst. While specific studies detailing the copolymerization of this compound with CO2 are not extensively documented in publicly available literature, the behavior of structurally similar long-chain, ether-functionalized epoxides provides a strong indication of its expected reactivity and the properties of the resulting polymers. For instance, the copolymerization of dodecyl glycidyl (B131873) ether with CO2 has been shown to produce crystalline polycarbonates.
The long aliphatic and methoxy-functional side chain of this compound is anticipated to impart several desirable characteristics to the resulting polycarbonate. These include increased flexibility, a lower glass transition temperature (Tg), and enhanced solubility in organic solvents. The presence of the ether group can also influence the polymer's hydrophilicity and potential for post-polymerization modification.
Table 1: Expected Properties of Polycarbonates Derived from this compound and CO2
| Property | Expected Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Low | The long, flexible hexyl chain increases segmental motion. |
| Solubility | Enhanced in nonpolar solvents | The aliphatic side chain improves compatibility with organic media. |
| Crystallinity | Potentially semi-crystalline | Long alkyl chains can promote ordered packing in the polymer structure. |
| Biodegradability | Potential for biodegradability | The aliphatic polycarbonate backbone is known to be susceptible to hydrolysis. |
Intermediates for Specialty Polymers and Functional Materials
Beyond its use in polycarbonate synthesis, the oxirane ring of this compound is a reactive functional group that can undergo ring-opening polymerization to form a variety of other specialty polymers, most notably polyethers. The ring-opening can be initiated by cationic, anionic, or coordination catalysts, leading to polymers with distinct microstructures and properties.
The polymerization of this monomer would result in a polyether with a regularly spaced, long, methoxy-functionalized side chain. Such a structure is characteristic of an amphiphilic polymer, possessing both hydrophobic (the long alkyl chain) and hydrophilic (the ether linkages in the backbone and side chain) segments. This amphiphilicity suggests potential applications in areas such as surfactants, dispersants, and compatibilizers for polymer blends.
Furthermore, the pendant methoxy group offers a site for further chemical modification, allowing for the introduction of other functional groups to create highly specialized materials. For example, cleavage of the methyl ether could yield a hydroxyl group, which could then be used for grafting other polymer chains or for cross-linking reactions to form robust networks. Polymers with such pendant functionalities are of interest for biomedical applications, including drug delivery systems and biocompatible coatings.
Table 2: Potential Specialty Polymers and Functional Materials from this compound
| Polymer Type | Synthesis Method | Potential Functionality | Potential Application |
| Polyether | Ring-Opening Polymerization | Amphiphilic, modifiable side chains | Surfactants, compatibilizers, functional coatings |
| Graft Copolymers | Post-polymerization modification | Tunable properties based on grafted chain | Advanced drug delivery, responsive materials |
| Cross-linked Networks | Reaction of functionalized side chains | Thermoset materials with tailored mechanics | Hydrogels, specialty elastomers |
While direct experimental data for the polymerization of this compound is limited in the accessible scientific literature, the fundamental principles of epoxide polymerization and the known effects of similar side-chain functionalities provide a solid framework for predicting its behavior and the properties of the derived materials.
Future Directions and Emerging Research Avenues in Oxirane Chemistry
Innovations in Chiral Catalyst Design for Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure epoxides is of paramount importance, particularly in the pharmaceutical industry. A significant area of research is the development of novel chiral catalysts for asymmetric epoxidation. Recent advancements have focused on creating catalysts that are not only highly selective but also more efficient and sustainable. This includes the design of metal complexes with novel chiral ligands and the exploration of organocatalysis. researchgate.netresearchgate.netdicp.ac.cn The goal is to achieve high enantiomeric excess (ee) with low catalyst loading under mild reaction conditions. Furthermore, "chiral-at-metal" catalysts, where the chirality originates from the metal center itself rather than the ligands, are emerging as a new frontier, offering unique structural possibilities for catalyst design. rsc.org
Advancements in Flow Chemistry for Sustainable Oxirane Production
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.gov In the context of oxirane production, flow chemistry is being explored to enable safer handling of hazardous reagents and to improve the efficiency of epoxidation reactions. beilstein-journals.orgrsc.org For example, the use of tube-in-tube reactors allows for the safe and efficient introduction of gaseous oxidants like oxygen or air. rsc.org This approach not only enhances the sustainability of the process but also allows for the exploration of reaction conditions that are not easily accessible in batch reactors. uc.pt
Exploiting New Reactivity Modes of Substituted Oxiranes
Researchers are continually seeking to uncover new ways to utilize the reactivity of the oxirane ring. rsc.org This includes the development of novel ring-opening reactions that proceed with high regio- and stereoselectivity. researchgate.net For instance, the use of Lewis acids to modulate the reactivity of epoxides continues to be an active area of investigation. nih.gov Furthermore, the strain of the oxirane ring can be harnessed in tandem reactions, where the ring-opening event triggers subsequent bond formations to rapidly build molecular complexity. The inherent reactivity of epoxides makes them valuable intermediates in the synthesis of a wide range of molecules. libretexts.org
Continued Development of Synergistic Computational and Experimental Research
The integration of computational chemistry with experimental studies is accelerating progress in understanding and predicting the behavior of oxiranes. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the factors controlling regioselectivity in ring-opening reactions. researchgate.netnih.gov This synergistic approach allows for the rational design of experiments and catalysts, reducing the amount of empirical screening required. As computational methods become more powerful and accurate, their role in guiding synthetic strategy in oxirane chemistry is expected to grow significantly. researchgate.netrsc.org
Expanding the Scope of Oxirane-Based Building Blocks for Novel Chemical Entities and Methodologies
Oxiranes are fundamental building blocks in organic synthesis, and researchers are constantly expanding their utility. researchgate.net This includes the incorporation of oxirane moieties into more complex molecular scaffolds to create novel chemical entities with unique properties. nih.govresearchgate.netmdpi.com For example, oxetanes, four-membered cyclic ethers, can be synthesized from oxiranes and are gaining interest in medicinal chemistry as bioisosteric replacements for other functional groups. acs.org The development of new synthetic methodologies that utilize oxiranes as key starting materials will continue to be a driving force in the discovery of new molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
